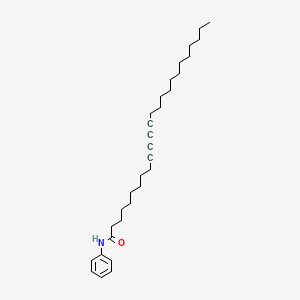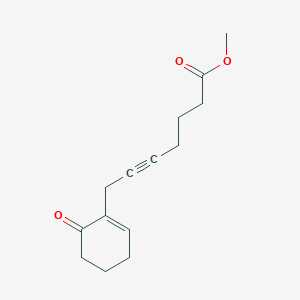
Methyl 7-(6-oxocyclohex-1-EN-1-YL)hept-5-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring and a heptynoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate typically involves multiple steps. One common method starts with the Baylis-Hillman reaction, where commercially available 2-cyclohexen-1-one is reacted with formaldehyde and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like THF (tetrahydrofuran). The reaction mixture is stirred at room temperature for two days and then quenched with water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to release nitric oxide (NO) in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ), leading to anti-proliferative and anti-metastatic activities . The compound’s ability to modulate these pathways makes it a promising candidate for further research in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: These compounds are also nitric oxide donors with anti-proliferative and anti-metastatic activities.
(R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: This compound shares a similar cyclohexenone structure.
Uniqueness
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is unique due to its heptynoate ester group, which imparts distinct chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
132570-81-1 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
methyl 7-(6-oxocyclohexen-1-yl)hept-5-ynoate |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)11-5-3-2-4-8-12-9-6-7-10-13(12)15/h9H,3,5-8,10-11H2,1H3 |
InChI-Schlüssel |
SREYRUJLDIYIQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC#CCC1=CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


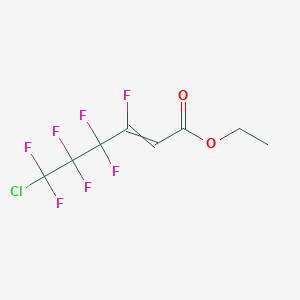
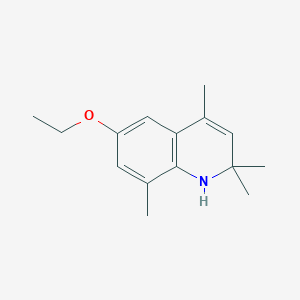
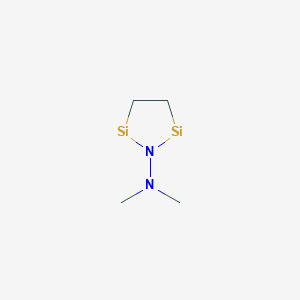
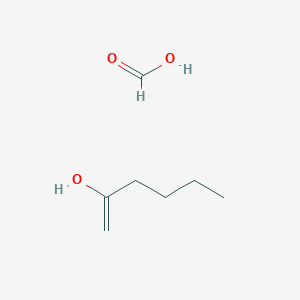


![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)

![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
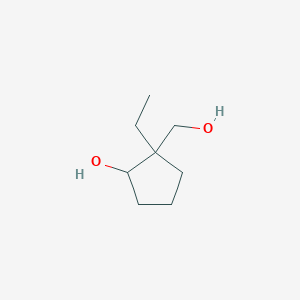
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
